molecular formula C10H9NO B1532108 3-Methylquinolin-5-ol CAS No. 420786-82-9

3-Methylquinolin-5-ol

Cat. No.: B1532108
CAS No.: 420786-82-9
M. Wt: 159.18 g/mol
InChI Key: ITKZLNVBOAPPOI-UHFFFAOYSA-N
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Description

3-Methylquinolin-5-ol (CAS Number 420786-82-9) is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . It is a solid quinoline derivative characterized by a hydroxyl group at the 5-position and a methyl group at the 3-position of the quinoline ring system. This structure makes it a valuable intermediate in medicinal and organic chemistry research. Quinoline scaffolds, in general, are of significant interest in drug discovery and development due to their wide spectrum of pharmacological activities . The core quinoline structure is known to possess diverse biological properties, and its derivatives are frequently investigated for their potential as therapeutic agents . As a building block, this compound can be utilized in the design and synthesis of novel compounds for various research applications, including the exploration of new biologically active molecules. The compound should be stored in a cool, dry environment. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the material safety data sheet (MSDS) for safe handling and disposal procedures. Key Chemical Data: • CAS Number: 420786-82-9 • Molecular Formula: C10H9NO • Molecular Weight: 159.18 g/mol • SMILES: CC1=CC2=C(C=CC=C2O)N=C1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKZLNVBOAPPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420786-82-9
Record name 3-methylquinolin-5-ol
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Contemporary Synthetic Methodologies for 3 Methylquinolin 5 Ol and Functionalized Quinolinols

Catalytic Approaches for Quinoline (B57606) Ring Construction

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline synthesis is no exception. These methods often offer high atom economy, regioselectivity, and functional group tolerance, providing powerful tools for accessing diverse quinoline structures.

Transition Metal-Catalyzed C–H Activation Protocols

Direct functionalization of C–H bonds has emerged as a highly attractive strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. Various transition metals have been shown to effectively catalyze the activation of C–H bonds en route to the formation of the quinoline nucleus.

Rhodium catalysts have proven to be particularly effective in mediating the ortho-C–H activation of arylamines, a key step in several quinoline synthesis strategies. The annulation of anilines with alkynic esters, catalyzed by rhodium complexes, provides a direct route to quinoline carboxylates with excellent regioselectivity. researchgate.netrsc.orgsemanticscholar.org This approach is proposed to proceed through the formation of a rhodacycle intermediate, followed by C–H activation of the arylamine. rsc.org Furthermore, rhodium-catalyzed intramolecular C-H bond functionalization has been employed for the preparation of multicyclic quinolines, demonstrating the versatility of this catalytic system. nih.gov While a direct synthesis of 3-methylquinolin-5-ol using this method has not been explicitly reported, the principles of rhodium-catalyzed C-H activation are applicable to appropriately substituted anilines and alkynes that could lead to the desired quinolinol framework. For instance, the reaction of an m-aminophenol derivative with a methyl-substituted alkyne could potentially yield a precursor to this compound.

Catalyst SystemSubstrate ScopeKey Features
Rhodium complexesAnilines, Alkynic estersHigh regioselectivity for quinoline carboxylates. researchgate.netrsc.orgsemanticscholar.org
[RhCl(coe)2]2 / PCy3·HClPyridines and quinolines with tethered alkenesEfficient for preparing multicyclic pyridines and quinolines. nih.gov
Rh(III) catalystsQuinoline N-oxidesC-8 selective direct alkylation and alkynylation. acs.org

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of quinolines. Various copper-catalyzed domino reactions and multicomponent reactions have been developed for the construction of the quinoline core. For example, quinoline derivatives can be obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes through a copper-catalyzed domino reaction involving an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org A three-component cascade cyclization catalyzed by copper has been utilized to synthesize quinoline-4-thiols from readily available diaryliodonium salts, alkynyl sulfides, and nitriles. researchgate.netnih.gov The synthesis of quinolines through the intermolecular cyclization of anilines and terminal acetylene (B1199291) esters is another notable copper-catalyzed method. rsc.org Importantly, copper-catalyzed aerobic oxidative cyclizations of 3-N-hydroxyamino-1,2-propadienes have been shown to produce α-substituted 4-methylquinoline (B147181) derivatives, which are structurally related to the target compound. researchgate.net These methodologies highlight the potential of copper catalysis in assembling the functionalized quinoline skeleton of molecules like this compound.

Catalyst SystemSubstrate ScopeKey Features
Copper catalystsEnaminones, 2-halobenzaldehydesDomino reaction to form quinoline derivatives. rsc.org
CuBrDiaryliodonium salts, Alkynyl sulfides, NitrilesThree-component cascade cyclization to quinoline-4-thiols. researchgate.netnih.gov
IPrCuClN-hydroxyaminoallenes, Alcohols, Thiols, AminesOne-pot synthesis of α-substituted 4-methylquinolines. researchgate.net
Cu2O / BF3·OEt2Anilines, NitrilesDual cyclization for the synthesis of quinindolines. nih.govnih.gov

Nickel and cobalt, being more earth-abundant and less expensive than precious metals, are attractive catalysts for quinoline synthesis. Nickel-containing catalysts have been successfully employed in the reaction of aniline (B41778) with alcohols and CCl4 to produce substituted quinolines, including 3-methyl-2-ethylquinoline. researchgate.net This demonstrates the feasibility of introducing a methyl group at the 3-position of the quinoline ring using nickel catalysis. Cobalt catalysts, often in combination with a Lewis acid like Zn(OTf)2, have been used for the efficient synthesis of quinoline scaffolds through the annulation of anilides and internal alkynes. researchgate.netrsc.org This redox-neutral process is believed to proceed via an ortho C–H activation pathway. Cobalt-amido cooperative catalysis has also been developed for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov

Catalyst SystemSubstrate ScopeKey Features
Ni(OAc)2·4H2O–Et3NAniline, Alcohols, CCl4Synthesis of 2,3-disubstituted quinolines, including 3-methyl-2-ethylquinoline. researchgate.net
NiBr2 / TMEDAMethyl-substituted N-heteroarenes, AlcoholsC-alkylation of methyl heteroarenes. mdpi.com
Cobalt catalyst / Zn(OTf)2Anilides, Internal alkynesRedox-neutral annulation to form quinoline scaffolds. researchgate.netrsc.org
Cobalt-amido complexesQuinolines, H3N∙BH3Controlled partial transfer hydrogenation to 1,2-dihydroquinolines. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been widely applied to the construction of quinoline derivatives. Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides an alternative route to quinolines. researchgate.net The synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through a palladium-catalyzed coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds. nih.gov Manganese, as a sustainable and non-toxic metal, is gaining prominence in catalysis. Manganese-catalyzed asymmetric transfer hydrogenation of quinolines in water using ammonia (B1221849) borane (B79455) as a hydrogen source has been reported, offering a green approach to chiral tetrahydroquinolines. rsc.org Furthermore, manganese catalysts have been utilized for the late-stage C–H functionalization of bioactive molecules, a strategy that could be adapted for the modification of a pre-formed quinoline ring to introduce desired functional groups. nih.gov

Catalyst SystemSubstrate ScopeKey Features
Pd(OAc)2Allyl alcohols, AnilinesOxidative cyclization to quinolines. researchgate.net
Pd(OAc)2 / PPh32-iodoaniline, α,β-unsaturated carbonylsCoupling-cyclization to 3-substituted quinolin-2(1H)-ones. nih.gov
Manganese complexesQuinolines, Ammonia boraneAsymmetric transfer hydrogenation in water. rsc.org
Manganese catalystsBioactive moleculesLate-stage C-H functionalization. nih.gov

Silver catalysts have been effectively used in various oxidative cyclization reactions to construct the quinoline core. A silver-catalyzed one-step synthesis of multiply substituted quinolines from arylamines, aldehydes, and ketones has been developed. researchgate.net This transformation allows for the construction of the heterocyclic framework from simple and readily available starting materials. Silver-catalyzed intramolecular cyclization via C-H functionalization has also been explored for the synthesis of other N-heterocycles, and similar principles can be applied to quinoline synthesis. nih.gov Furthermore, an atom-efficient silver-catalyzed double carboxylative strategy has been reported for the one-step synthesis of quinolin-2-ones. rsc.org These methods showcase the utility of silver catalysis in promoting the necessary bond formations for quinoline ring construction under oxidative conditions.

Catalyst SystemSubstrate ScopeKey Features
AgOTfArylamines, Aldehydes, Ketones or 1,3-diketonesOne-pot synthesis of polysubstituted quinolines. researchgate.net
Silver catalystsN-aryl-3-alkylideneazetidines, Carboxylic acidsOxidative cascade reaction to functionalized quinolines. mdpi.com
Silver catalystsOxamic acids, Acrylic acidsDouble decarboxylative cascade for quinolin-2-one synthesis. rsc.org

Organocatalysis and Metal-Free Synthetic Strategies

In recent years, a significant shift towards more sustainable and cost-effective synthetic methods has spurred the development of organocatalysis and metal-free strategies for quinoline synthesis. These approaches avoid the use of toxic and expensive transition metals, aligning with the principles of green chemistry. mdpi.comresearchgate.net Metal-free synthesis of quinolines has gained attention for producing druggable compounds without metal contamination. researchgate.net

Variations on established methods, such as the Skraup reaction, have been developed using microwave irradiation and ionic liquid media to improve reaction efficiency and yield without the need for a metal catalyst. mdpi.com For instance, the Skraup synthesis of quinoline analogs has been achieved by heating monosubstituted anilines with glycerol (B35011) in concentrated sulfuric acid under microwave irradiation, omitting the need for an exogenous oxidant. mdpi.com Furthermore, tert-butyl hydroperoxide has been used to mediate the cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a direct, metal-free route to 3-arylsulfonylquinoline derivatives. researchgate.net

These metal-free approaches often involve novel annulation partners and reaction conditions to construct the quinoline scaffold. nih.gov The development of these methods is crucial for the synthesis of quinoline-based compounds with applications in medicinal and industrial chemistry. mdpi.com

Table 1: Comparison of Catalytic Approaches in Quinoline Synthesis

Catalytic Approach Advantages Disadvantages
Organocatalysis Metal-free, lower toxicity, cost-effective. mdpi.comresearchgate.net May require specific substrates or harsher conditions.
Metal-Free Avoids metal contamination, environmentally benign. mdpi.comresearchgate.net Can have limitations in scope and efficiency compared to metal-catalyzed reactions. mdpi.com

Photo-Induced Oxidative Cyclization and Annulation Techniques

The use of visible light as a renewable energy source has led to the development of innovative photo-induced methods for quinoline synthesis. These techniques often proceed under mild conditions and offer unique pathways for bond formation. Visible-light-induced oxidative cyclization of aromatic enamines with alkynes or alkenes can be achieved with the aid of copper or palladium catalysts to produce a variety of multisubstituted quinoline derivatives in moderate to good yields. nih.govfigshare.com

Photocatalyst-free methods have also been established. For example, a visible-light-induced, K₂S₂O₈-promoted cascade sulfonation/cyclization of 3-(2-(ethynyl)phenyl)quinazolinones provides a route to sulfonated quinolino[2,1-b]quinazolinones under ambient temperature and transition-metal-free conditions. rsc.org Dearomative cycloadditions of quinolines with alkenes, enabled by photosensitization of Lewis acid-complexed substrates, can generate sterically congested products with high diastereo- and regioselectivity. nih.gov

Table 2: Key Features of Photo-Induced Quinoline Synthesis

Technique Description Key Advantages
Visible-Light Induced Oxidative Cyclization Cyclization of aromatic enamines with alkynes/alkenes using visible light and a catalyst. nih.govfigshare.com Mild reaction conditions, access to multisubstituted quinolines. nih.govfigshare.com
Photocatalyst-Free Cascade Cyclization Visible-light promotion of cyclization without a dedicated photocatalyst. rsc.org Transition-metal-free, operational simplicity. rsc.org
Photochemical Dearomative Cycloaddition Photosensitized cycloaddition of quinolines and alkenes. nih.gov Generation of molecular complexity, high stereoselectivity. nih.gov

Asymmetric Synthesis: Enantioselective Approaches (e.g., Dearomative Borylation of Quinolinols)

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. A notable advancement in this area is the copper-catalyzed enantioselective dearomative borylation of 4-quinolinols. nih.govrsc.org This method provides a highly enantioselective and regioselective route to heterocyclic α-amino boronates, which are valuable intermediates in drug discovery. nih.govrsc.org The reaction utilizes a Cu(I)/(R,R)-Ph-BPE catalyst and delivers products in excellent yields and enantioselectivities. nih.govrsc.org

The resulting cyclic α-aminoboronates can be further transformed into highly functionalized tetrahydroquinolines. nih.govrsc.org This dearomative borylation represents a significant step towards the asymmetric synthesis of complex quinoline-based scaffolds from readily available quinolinol precursors. rsc.org

Classical and Modified Named Reactions for Quinoline Scaffolds

Several classical named reactions have been instrumental in the synthesis of the quinoline core structure. Over the years, these methods have been modified and optimized to improve their scope and efficiency.

Friedländer Quinoline Synthesis and its Advanced Implementations

The Friedländer synthesis, first reported in 1882, is a straightforward method for synthesizing quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comnih.gov This reaction is renowned for its efficiency and versatility in producing polysubstituted quinolines. nih.gov

Advanced implementations of the Friedländer synthesis have focused on the development of more efficient and environmentally friendly catalytic systems. tubitak.gov.trresearchgate.net These include the use of:

Solid acid catalysts: Such as metal hydrogen sulfates [M(HSO₄)n], which can be used under solvent-free conditions. clockss.org

Lewis acids and inorganic salts: Various Lewis acids and salts have been shown to effectively catalyze the reaction. clockss.org

Nanocatalysts and ionic liquids: These have been employed to enhance reaction rates and facilitate catalyst recycling. nih.gov

Polymer-supported catalysts: These offer advantages such as easy separation, reusability, and increased product yields. tubitak.gov.trresearchgate.net

The mechanism of the Friedländer synthesis typically involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.comwikipedia.org

Table 3: Catalysts for Advanced Friedländer Synthesis

Catalyst Type Examples Advantages
Solid Acids Al(HSO₄)₃, Mg(HSO₄)₂, Ca(HSO₄)₂ clockss.org Solvent-free conditions, recyclability, low toxicity. clockss.org
Nanocatalysts Fe₃O₄@SiO₂/ZnCl₂, Fe₃O₄@SiO₂-SO₃H researchgate.net High efficiency, easy separation. researchgate.net
Ionic Liquids Various Can act as both solvent and catalyst, potential for recyclability. nih.govclockss.org
Polymer-supported Organic, inorganic, or hybrid polymers tubitak.gov.trresearchgate.net Greater selectivity, simple work-up, catalyst reusability. tubitak.gov.trresearchgate.net

Skraup-Doebner-von Miller Reaction Protocols and Regioselectivity

The Skraup-Doebner-von Miller synthesis encompasses a group of related reactions that produce quinolines from anilines. The original Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov The Doebner-von Miller reaction is a modification that uses α,β-unsaturated carbonyl compounds instead of glycerol. nih.govwikipedia.org

The reaction mechanism has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgillinois.edunih.gov In this proposed mechanism, the aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination to form the quinoline product. illinois.edunih.gov

Regioselectivity is a key aspect of this reaction. Typically, the reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds yields 2-substituted quinolines. acs.orgresearchgate.net However, a reversal of this regiochemistry has been observed when γ-aryl-β,γ-unsaturated α-ketoesters are used, leading to the formation of 4-substituted quinolines. researchgate.netnih.gov This reversal is proposed to occur via a 1,2-addition of the aniline to the ketoester, followed by cyclization and oxidation. nih.gov

Combes-Conrad-Limpach and Pfitzinger Cyclizations

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgnih.govwikipedia.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization. iipseries.orgslideshare.net This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

The Conrad-Limpach synthesis is used to produce 4-hydroxyquinolines (which can tautomerize to 4-quinolones) by reacting anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction involves the formation of a Schiff base, which is then cyclized at high temperatures. wikipedia.orgsynarchive.com The choice of solvent is crucial for achieving high yields in the cyclization step. wikipedia.orgnih.gov

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism involves the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org

Table 4: Overview of Combes, Conrad-Limpach, and Pfitzinger Reactions

Reaction Reactants Product
Combes Aniline + β-Diketone iipseries.orgwikipedia.org 2,4-Disubstituted Quinoline wikipedia.org
Conrad-Limpach Aniline + β-Ketoester wikipedia.orgsynarchive.com 4-Hydroxyquinoline wikipedia.orgsynarchive.com
Pfitzinger Isatin + Carbonyl Compound wikipedia.orgresearchgate.net Quinoline-4-carboxylic Acid wikipedia.orgresearchgate.net

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it highly attractive for the synthesis of diverse quinoline scaffolds.

The Povarov reaction stands out as a prominent MCR for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. This reaction typically involves the cycloaddition of an in situ-formed N-arylimine with an electron-rich alkene. nih.gov The versatility of the Povarov reaction allows for the introduction of various substituents on the quinoline core by modifying the starting aniline, aldehyde, and alkene components. nih.gov For instance, a three-component Povarov reaction can be employed to synthesize substituted quinoline derivatives. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided insights into the Povarov reaction, suggesting a domino process involving a Lewis acid-catalyzed aza-Diels-Alder reaction followed by a 1,3-hydrogen shift.

The Ugi reaction , another powerful MCR, has been utilized to construct functionalized quinoline scaffolds. This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi adduct can then undergo further transformations, such as palladium-catalyzed intramolecular arylation, to yield diverse quinoline structures. rsc.orgnih.gov This sequential Ugi/cyclization strategy provides a combinatorial approach to access a wide range of substituted quinolines. rsc.org

The Gewald reaction , while a well-known MCR, is primarily employed for the synthesis of 2-aminothiophenes and is not a direct or common method for the assembly of the quinoline ring system. nih.govrsc.org Its application in quinoline synthesis is therefore limited and indirect at best.

Multicomponent ReactionKey ReactantsProduct TypeRelevance to Quinolinol Synthesis
Povarov Reaction Aniline, Aldehyde, AlkeneTetrahydroquinolines/QuinolinesHigh - Versatile for substituted quinoline cores
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, IsocyanideFunctionalized acyclic intermediates for quinoline synthesisModerate - Requires post-condensation cyclization
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Sulfur2-AminothiophenesLow - Not directly applicable to quinoline ring formation

Advanced Functionalization and Derivatization of Quinolinols

The biological activity and material properties of quinolinols can be finely tuned through the strategic introduction of functional groups onto the quinoline core and its side chains. Advanced functionalization techniques have enabled precise modifications, leading to a vast array of novel derivatives.

The regioselective functionalization of the quinoline ring is crucial for tailoring its properties. Transition-metal-catalyzed C-H activation has become a cornerstone for the direct and selective introduction of substituents at various positions of the quinoline nucleus, often avoiding the need for pre-functionalized substrates. wikipedia.org Both electrophilic and nucleophilic substitution reactions are employed to introduce a variety of functional groups. Electrophilic substitutions on the quinoline ring, which is relatively electron-deficient, typically require activating groups or harsh conditions and tend to occur on the benzene (B151609) ring. In contrast, nucleophilic substitutions are more common on the electron-deficient pyridine (B92270) ring. The presence of a hydroxyl group on the quinoline ring, as in quinolinols, significantly influences the regioselectivity of these reactions by altering the electron density of the ring system.

The methyl group at the C-3 position of this compound serves as a handle for further synthetic transformations. This benzylic position can be functionalized through various reactions, including oxidation and halogenation.

Oxidation: The methyl group can be oxidized to afford the corresponding carboxylic acid. This transformation can be achieved using strong oxidizing agents. For example, the oxidation of methylquinolines to quinoline carboxylic acids has been reported. nih.gov This carboxylic acid derivative can then serve as a precursor for the synthesis of amides, esters, and other functional groups.

Halogenation: Free-radical halogenation provides a route to introduce halogen atoms at the benzylic position of the methyl group. mdpi.com This reaction is typically initiated by UV light or a radical initiator. The resulting halomethylquinoline is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functionalities, such as amines, alcohols, and ethers.

ModificationReagents/ConditionsProduct
Oxidation Strong oxidizing agents (e.g., KMnO4)Quinoline-3-carboxylic acid
Halogenation N-Halosuccinimide, Radical initiator3-(Halomethyl)quinoline

Fusing other heterocyclic rings onto the quinoline framework has led to the development of novel compounds with enhanced biological activities and unique photophysical properties.

Pyranoquinolones: These derivatives can be synthesized through various methods, including multicomponent reactions. One approach involves the condensation of a hydroxyquinoline, an aldehyde, and a C-H acid like malononitrile (B47326) or Meldrum's acid. organic-chemistry.orgorganic-chemistry.org Acid-catalyzed tandem reactions of hydroxyquinolinones with propargylic alcohols also provide an efficient route to pyrano[3,2-c]quinolones. nih.govrsc.org

Furoquinolones: The synthesis of furo[3,2-c]quinolones can also be achieved through acid-catalyzed tandem reactions of hydroxyquinolinones with propargylic alcohols, where the reaction pathway is dependent on the specific propargylic alcohol used. nih.govrsc.org

Quinoline-Pyrimidine Hybrids: These hybrid molecules can be synthesized by constructing a pyrimidine (B1678525) ring onto a quinoline precursor or by coupling pre-existing quinoline and pyrimidine moieties. organic-chemistry.org Multicomponent reactions have also been employed for the efficient, one-pot synthesis of pyrimido[4,5-b]quinolines. nih.gov

Mechanistic Investigations of Quinolinol Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of quinolinols is essential for optimizing reaction conditions and designing new synthetic routes. Both classical and modern quinoline syntheses have been the subject of detailed mechanistic studies.

The Combes quinoline synthesis , which involves the acid-catalyzed reaction of anilines with β-diketones, proceeds through the formation of an enamine intermediate followed by cyclodehydration. wikipedia.org Kinetic studies and the analysis of substituent effects have provided further insights into the reaction pathway.

The Doebner-von Miller reaction , a reaction of anilines with α,β-unsaturated carbonyl compounds, has been investigated using isotopic labeling studies. These experiments have suggested a fragmentation-recombination mechanism.

The Friedländer synthesis , involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can proceed through two plausible mechanisms: one initiated by an aldol reaction and the other by the formation of a Schiff base. wikipedia.org Computational studies have been employed to elucidate the finer details of these pathways.

Modern synthetic methods have also been subjected to mechanistic scrutiny. For instance, DFT (Density Functional Theory) studies have been instrumental in elucidating the mechanism of the Povarov reaction. These computational analyses have provided detailed energy profiles of the reaction pathway, including the structures of transition states and intermediates, thereby offering a deeper understanding of the factors controlling the reaction's efficiency and selectivity. wikipedia.orgnih.gov

Elucidation of Reaction Intermediates and Transition States

The synthesis of quinoline and its derivatives, including functionalized quinolinols, proceeds through various named reactions, each involving distinct intermediates and transition states. Mechanistic studies, while not always specific to this compound, provide a framework for understanding its formation.

In reactions like the Skraup or Doebner-von Miller synthesis, the initial step typically involves the formation of an α,β-unsaturated carbonyl compound. For instance, in the Skraup synthesis, glycerol is dehydrated in the presence of sulfuric acid to form acrolein. iipseries.org This highly reactive intermediate then undergoes a conjugate addition reaction with an aniline. The resulting product forms an imine or Schiff base, which then tautomerizes to its enamine form. nih.gov

Subsequent steps involve intramolecular electrophilic attack and cyclization, driven by the acidic conditions. iipseries.org This cyclization leads to a bicyclic intermediate. rsc.org The final steps to produce the aromatic quinoline ring are dehydration and oxidation. iipseries.org In some proposed mechanisms, the reaction pathway involves the formation of a six-membered ion-pair transition state, which facilitates the activation of the reactants. rsc.org For photochemical reactions involving quinolines, mechanistic studies have revealed stepwise radical cycloadditions proceeding through excited-state intermediates. nih.gov

The Friedländer synthesis, another common route, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The mechanism is believed to proceed through the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring system.

Kinetic and Thermodynamic Studies of Cyclization and Transformation Processes

Kinetic and thermodynamic studies are crucial for optimizing the synthesis of specific quinolinol isomers by understanding the energy landscapes of the reaction pathways. The formation of the quinoline ring often involves competing reactions and equilibria, where the final product distribution can be dictated by either kinetic or thermodynamic control.

In the context of quinoline synthesis, such as the Doebner-von Miller reaction, acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate can be a competing side reaction, affecting yields. nih.gov The choice of reaction conditions, including acid concentration and temperature, can significantly influence the rate of the desired cyclization versus these side reactions. nih.gov

Kinetic studies often employ techniques like stopped-flow analysis to measure rapid reaction rates and determine rate constants (k) for association and dissociation steps. nih.gov By plotting observed rate constants against reactant concentrations, kinetic parameters for individual steps in a reaction mechanism can be elucidated. nih.gov Thermodynamic parameters such as changes in enthalpy (ΔH≠), entropy (ΔS≠), and Gibbs free energy (ΔG≠) associated with the formation of the transition state can be evaluated from the temperature dependence of reaction rates, providing deeper insight into the reaction mechanism. rsc.org

Green Chemistry Principles in Quinolinol Synthesis

The synthesis of quinolinols, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. sigmaaldrich.comyoutube.com

Solvent-Free and Aqueous Medium Reactions

A primary focus of green quinolinol synthesis is the replacement of volatile and often toxic organic solvents. sigmaaldrich.com This has led to the development of solvent-free (solid-state) reactions and syntheses conducted in aqueous media.

Solvent-free reactions , often performed by heating a mixture of reactants with a solid catalyst, offer numerous advantages including reduced pollution, lower costs, and simplified work-up procedures. researchgate.net Heterogeneous catalysts, such as zeolites, palladium-ion-exchanged geopolymers, and functionalized graphitic carbon nitride, have proven highly effective for quinoline synthesis under solventless conditions. rsc.orgacs.orgnih.gov These methods are noted for their high yields, clean reaction profiles, and simple methodologies. researchgate.net

Aqueous medium reactions utilize water as a benign and environmentally safe solvent. nih.gov The synthesis of quinoline derivatives has been successfully achieved in water, sometimes with the aid of micellar systems or recyclable promoters like ionic liquids, which can enhance reactant solubility and reaction rates. nih.govnih.govnih.gov These aqueous methods are advantageous for their eco-friendly nature and ease of product purification. researchgate.net

Microwave-Assisted Synthesis for Reduced Reaction Times

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in green chemistry, aligning with the principle of designing for energy efficiency. sigmaaldrich.comresearchgate.net By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times compared to conventional heating methods. nih.gov

The application of microwave irradiation to quinoline synthesis has resulted in significantly shorter reaction times, often decreasing from hours to minutes, while also increasing product yields. nih.govmdpi.com For example, a Friedländer quinoline synthesis using a reusable solid acid catalyst (Nafion NR50) was efficiently conducted under microwave conditions. mdpi.com Similarly, novel dihydropyridopyrimidine and dihydropyrazolopyridine hybrids bearing a quinoline fragment have been synthesized efficiently in a one-pot, three-component reaction under microwave irradiation. unf.edu This technique is often combined with solvent-free conditions, further enhancing its environmental credentials by offering low energy consumption and high yields. researchgate.net

Catalyst Reusability and Atom Economy Considerations

Atom Economy , a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwordpress.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage. jocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Reactions with high atom economy, such as cycloadditions and multicomponent reactions, are inherently "greener" as they generate minimal waste. nih.govrsc.org The development of one-pot procedures for quinoline derivatives, where multiple synthetic steps are combined without isolating intermediates, contributes to higher atom economy and process efficiency. rsc.org

Table of Mentioned Compounds

Pharmacological Profile and Diverse Biological Activities of 3 Methylquinolin 5 Ol Derivatives

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

The quinoline (B57606) core is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a methyl group at the 3-position, often in combination with other substitutions, has been shown to modulate and, in many cases, enhance the antimicrobial potency of the resulting compounds.

In Vitro and In Vivo Assessments against Microbial Pathogens

Antibacterial Activity:

A notable example of the antibacterial prowess of 3-methylquinoline (B29099) derivatives is seen in the class of 3-methylbenzo[d]thiazol-methylquinolinium compounds. These derivatives have demonstrated significant in vitro activity against a panel of both drug-sensitive and drug-resistant bacteria. For instance, certain derivatives have shown potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1.5 µg/mL. biorxiv.org Their activity extends to other clinically relevant pathogens, including vancomycin-resistant Enterococcus faecalis (VRE) and E. faecium, where MIC values in the range of 2–8 μg/mL have been recorded. biorxiv.org

One particular derivative, bearing a 4-fluorophenyl group, exhibited superior antibacterial activity, with MICs against drug-resistant strains that were lower than those of the conventional antibiotics methicillin (B1676495) and vancomycin. biorxiv.org The broad-spectrum activity of these compounds highlights their potential as lead structures for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

Compound DerivativeBacterial StrainMIC (µg/mL)
3-methylbenzo[d]thiazol-methylquinolinium derivative (A2)MRSA1.5
Selected 3-methylbenzo[d]thiazol-methylquinolinium derivativesMRSA Strains1.5–4
Selected 3-methylbenzo[d]thiazol-methylquinolinium derivativesVancomycin-Resistant E. faecalis (VRE)2–8
Selected 3-methylbenzo[d]thiazol-methylquinolinium derivativesVancomycin-Resistant E. faecium (VRE)2–8

Antifungal Activity:

The antifungal potential of 3-methylquinoline derivatives has also been investigated. A study on fluorinated quinoline analogs, specifically 8-fluoro-2,3-dimethylquinolin-4-yl benzoate (B1203000) derivatives, revealed promising antifungal activity. nih.gov Several of these compounds exhibited significant inhibition of the fungal pathogen Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov One derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate, also showed good activity against Rhizoctonia solani. nih.gov While these findings are encouraging, further research is needed to determine the minimum inhibitory concentrations and the broader spectrum of antifungal activity of 3-methylquinolin-5-ol derivatives.

Mechanisms of Antimicrobial Action and Resistance Mitigation

Research into the mechanisms of action of 3-methylquinoline derivatives has revealed novel cellular targets. A key mechanism identified for the antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives is the inhibition of the bacterial cell division protein FtsZ. biorxiv.org FtsZ is a crucial protein that forms the Z-ring at the site of cell division, and its inhibition leads to a disruption of this process, ultimately causing bacterial cell death. biorxiv.org This targeting of a novel cellular component is a promising strategy for overcoming existing antibiotic resistance mechanisms. By acting on a different target than conventional antibiotics, these compounds may be effective against strains that have developed resistance to other drug classes. Further studies are warranted to explore other potential mechanisms and to evaluate the potential for resistance development to these new agents.

Anticancer Potential and Molecular Mechanisms of Action

In addition to their antimicrobial properties, derivatives of 3-methylquinoline have demonstrated significant potential as anticancer agents. Their multifaceted mechanisms of action include the inhibition of key signaling pathways, induction of programmed cell death, and enhancement of the efficacy of other cancer therapies.

Inhibition of Kinase Activities (e.g., c-Met Kinase)

The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a key target in cancer therapy due to its role in cell proliferation, migration, and invasion. A series of 3,5,7-trisubstituted quinolines have been identified as highly potent inhibitors of c-Met kinase. Certain compounds in this series exhibited IC₅₀ values of less than 1.0 nM, demonstrating their strong inhibitory potential. These derivatives represent a promising class of targeted therapies for cancers that are dependent on the c-Met signaling pathway.

Induction of Apoptosis and Cell Growth Inhibition

A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have been shown to possess significant cytotoxic activity against various cancer cell lines. These compounds were particularly effective against human leukemia (HL-60) and breast cancer (MCF-7) cells, with IC₅₀ values in the low micromolar range. One of the most promising analogs, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells.

Further mechanistic studies revealed that the cytotoxic effect of these compounds is associated with the induction of apoptosis. Treatment of HL-60 cells with the lead compound led to an increase in the levels of phosphorylated H2AX, a marker of DNA damage, and an increase in the population of apoptotic cells. This ability to induce programmed cell death is a hallmark of effective anticancer agents.

Compound DerivativeCancer Cell LineIC₅₀ (µM)
2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a)HL-60 (Human Leukemia)0.91 ± 0.03 (24h)
Various 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7 (Breast Cancer)Low µM range
Various 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60 (Human Leukemia)Low µM range

Radiosensitizing Effects in Cancer Therapy

The potential for quinoline derivatives to act as radiosensitizers, agents that make cancer cells more susceptible to radiation therapy, is an emerging area of research. While specific studies on this compound derivatives as radiosensitizers are not yet prevalent, research on the broader class of quinoline derivatives has shown promise. For example, a quinoline-indole-schiff base derivative known as 10E has been shown to significantly inhibit cell proliferation and increase the radiosensitivity of non-small cell lung cancer (NSCLC) cells. The mechanism of this radiosensitizing activity was linked to the repression of DNA damage repair pathways. These findings suggest that the quinoline scaffold could be a valuable platform for the development of novel radiosensitizers. Further investigation into the radiosensitizing properties of 3-methylquinoline derivatives is warranted to explore their potential in combination with radiotherapy for improved cancer treatment outcomes.

Antileukemia Activities

The quinoline scaffold, a core component of this compound, is a recognized pharmacophore in the development of anticancer agents. Derivatives incorporating this structure have demonstrated notable efficacy against various leukemia cell lines. Research into novel benzofuro[3,2-c]quinoline derivatives, which are structurally related to the this compound framework, has identified compounds with significant antileukemia activity. mdpi.com

In vitro evaluations of these synthesized compounds against the human leukemia cell line MV-4-11 have shown promising results. mdpi.com Specific derivatives exhibited potent inhibitory effects on the growth of these cancer cells, with some compounds demonstrating IC₅₀ values in the low micromolar range. For instance, the compound Benzofuro[3,2-c]quinolin-5-ol showed an IC₅₀ of 1.70 µM against the MV-4-11 cell line. Further modifications to this parent structure yielded derivatives with even greater potency. The introduction of substituents such as a 5-methyl group or a 5-bromo group resulted in IC₅₀ values of 1.14 µM and 1.25 µM, respectively. Another derivative, 5-chlorobenzofuro[3,2-c]quinoline, also displayed strong activity with an IC₅₀ of 1.05 µM.

The structure-activity relationship (SAR) analysis indicates that the nature and position of substituents on the quinoline ring system are critical determinants of antileukemic potency. nih.govmdpi.com Studies on other quinoline-based compounds, such as styrylquinazolinones, have also shown good activity against various leukemia cell lines, including K-562 (human chronic myelogenous leukemia) and HL-60 (human leukemia), further underscoring the potential of the broader quinoline class in leukemia therapy. nih.gov

Table 1: In Vitro Antileukemia Activity of Benzofuro[3,2-c]quinoline Derivatives

Compound Cell Line IC₅₀ (µM)
Benzofuro[3,2-c]quinolin-5-ol MV-4-11 1.70
5-Methylbenzofuro[3,2-c]quinoline MV-4-11 1.14
5-Bromobenzofuro[3,2-c]quinoline MV-4-11 1.25
5-Chlorobenzofuro[3,2-c]quinoline MV-4-11 1.05

Antimalarial Applications and Structure-Activity Relationship (SAR) Analysis

Historical Context and Contemporary Drug Development

The history of antimalarial chemotherapy is deeply intertwined with quinoline-based compounds. researchgate.net The journey began with the use of quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. mmv.orgwiley-vch.de The establishment of quinine's structure paved the way for synthetic analogs, leading to the development of pivotal 4-aminoquinoline (B48711) drugs like chloroquine (B1663885) in the 1940s. researchgate.netglobalresearchonline.net Chloroquine, owing to its high efficacy and low cost, became a cornerstone of malaria treatment and prophylaxis globally. researchgate.netglobalresearchonline.net

However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum, first reported in the late 1950s, created an urgent need for new therapeutic agents. mmv.orgglobalresearchonline.net This challenge has fueled continuous drug discovery efforts centered on the quinoline scaffold. nih.gov Contemporary drug development focuses on several strategies: modifying existing quinoline drugs to overcome resistance, designing hybrid molecules that combine the quinoline core with other pharmacophores, and exploring novel quinoline derivatives. mdpi.comtmrjournals.com The goal is to develop agents with novel mechanisms of action or the ability to evade existing resistance pathways, ensuring a robust pipeline of effective treatments against multidrug-resistant malaria. globalresearchonline.netnih.gov This ongoing research underscores the enduring importance of the quinoline framework, the parent structure of this compound, in the global fight against malaria. mdpi.com

Correlation between Substitution Patterns and Antimalarial Efficacy

The effectiveness of quinoline-based antimalarial agents is highly dependent on the specific substitution patterns on the quinoline ring, a principle central to their Structure-Activity Relationship (SAR). nih.govyoutube.com For the widely studied 4-aminoquinolines, several structural features are considered essential for optimal activity.

A critical determinant of efficacy is the presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline nucleus. youtube.com Replacing this chloro group with an electron-donating group, such as a methyl group, leads to a significant loss of antimalarial activity. youtube.com The nature of the aminoalkyl side chain at the 4-position is also crucial. A flexible diamine side chain, typically containing two to five carbon atoms between the nitrogen atoms, is essential for potent activity. youtube.com

Modifications to other parts of the quinoline ring also modulate efficacy. For example, radical iodination at the 3-position of the chloroquine ring was found to decrease its antimalarial activity by at least an order of magnitude against several P. falciparum strains. mdpi.com In contrast, the development of hybrid compounds, where the quinoline moiety is linked to other chemical scaffolds like pyrazole (B372694) or chalcone, has yielded derivatives with significant potency, sometimes comparable to chloroquine. nih.gov Furthermore, research has shown that incorporating an intermolecular hydrogen-bonding motif into the side chain of 4-aminoquinolines can enhance activity against drug-resistant strains of P. falciparum. nih.gov These SAR insights are vital for the rational design of new, more potent quinoline derivatives that can combat resistant malaria parasites. benthamscience.com

Table 2: Structure-Activity Relationship (SAR) Highlights for Quinoline Antimalarials

Position on Quinoline Ring Substitution/Modification Impact on Antimalarial Efficacy
Position 7 Electron-withdrawing group (e.g., -Cl) Essential for high potency. youtube.com
Position 7 Electron-donating group (e.g., -CH₃) Leads to loss of activity. youtube.com
Position 4 Aminoalkyl side chain (2-5 carbons) Crucial for activity. youtube.com
Position 3 Iodination Decreased activity. mdpi.com
Side Chain Modification Incorporation of hydrogen-bonding motifs Enhanced activity against resistant strains. nih.gov

Other Therapeutic Applications and Bioactivities

Anti-inflammatory and Analgesic Properties

Derivatives of the quinoline scaffold have been extensively investigated for their potential as anti-inflammatory and analgesic agents. researchgate.net These compounds have been shown to target several key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes. researchgate.netnih.gov The pharmacological activity is highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netnih.gov

For instance, studies on 4-anilinoquinoline-3-carboxylic acids and related esters revealed that some derivatives exhibit significant anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Similarly, other research has identified novel quinoline compounds with potent analgesic and anti-inflammatory effects comparable to diclofenac (B195802) sodium. nih.govresearchgate.net Molecular docking studies suggest that some of these derivatives can strongly inhibit the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov

The structure-activity relationship studies have provided valuable insights; for example, quinolines featuring a carboxamide moiety have been associated with TRPV1 antagonism, while those with a carboxylic acid group tend to show COX inhibition. nih.gov This ability to modulate key inflammatory pathways highlights the potential of the quinoline framework in developing new therapeutics for inflammatory conditions and pain management. benthamdirect.commdpi.com

Neuroprotective Effects and Antioxidant Capacity

The quinoline framework is recognized as a privileged structure in medicinal chemistry, with its derivatives showing significant potential for neuroprotection and antioxidant activity. nih.govnih.gov Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in the pathogenesis of neurodegenerative diseases. bohrium.com The brain is particularly susceptible to oxidative damage, making antioxidants valuable therapeutic candidates. nih.gov

Quinoline derivatives have demonstrated the ability to act as potent antioxidants through mechanisms that involve scavenging free radicals. researchgate.net The antioxidant capacity is influenced by the type and location of functional groups on the quinoline ring; for instance, the presence of hydroxyl groups can significantly enhance radical scavenging potential. mdpi.comnih.gov Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have confirmed the antioxidant activity of various quinoline compounds. researchgate.net

Beyond general antioxidant effects, certain quinoline derivatives are being explored for specific neuroprotective roles. nih.gov Based on molecular modeling, some derivatives are predicted to act as inhibitors of key enzymes involved in neurodegeneration, such as monoamine oxidase type B (MAO-B) and acetylcholinesterase (AChE). nih.govbohrium.com By inhibiting these enzymes and reducing oxidative stress, these compounds may offer a multifunctional approach to treating complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govnih.gov

Antiviral and Antiparasitic Screening

The quinoline scaffold, a core component of this compound, is present in numerous compounds demonstrating significant antiviral and antiparasitic properties. bohrium.comnih.gov Research into quinoline derivatives has revealed a broad spectrum of activity against various pathogens, establishing this chemical class as a crucial area of investigation in the development of new therapeutic agents. nih.gov

Antiviral Activities:

Quinoline derivatives have been extensively studied for their potential to combat viral infections. nih.gov Synthetic derivatives have shown inhibitory effects against a range of RNA viruses. For instance, tricyclic compounds derived from the quinoline nucleus were synthesized and tested against viruses from the Flaviviridae family. nih.gov Several of these derivatives demonstrated activity against Bovine Viral Diarrhea Virus (BVDV), with some compounds exhibiting EC₅₀ values in the low micromolar range (1-5 μM). nih.gov One specific imidazoquinoline derivative also displayed anti-Hepatitis C Virus (HCV) activity with an EC₅₀ of 3.1 μM. nih.gov

More recently, with the emergence of global viral threats, research has extended to other viruses. For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were reported to inhibit Zika Virus (ZIKV) replication in vitro. nih.gov Certain compounds in this series were found to be approximately five times more potent than mefloquine (B1676156), a known antimalarial with antiviral properties, against ZIKV. nih.gov The mechanism of action for many of these antiviral quinolines is often linked to the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRp). nih.gov

Table 1: Antiviral Activity of Selected Quinoline Derivatives
Compound ClassVirusActivity (EC₅₀)Reference
Bis-triazoloquinolineBVDV1-5 μM nih.gov
ImidazoquinolinesBVDV1-5 μM nih.gov
Imidazoquinoline (Compound 2h)HCV3.1 μM nih.gov
PyridoquinoxalinesBVDV1-5 μM nih.gov
2,8-bis(trifluoromethyl)quinoline (Compound 141a)ZIKV0.8 μM nih.gov
2,8-bis(trifluoromethyl)quinoline (Compound 142)ZIKV0.8 μM nih.gov

Antiparasitic Activities:

The quinoline ring is a well-established pharmacophore in antiparasitic drugs, most notably in the treatment of malaria. eurekaselect.com Compounds like chloroquine and mefloquine are classic examples. nih.gov The antiparasitic spectrum of quinoline derivatives also extends to other protozoan infections. Studies have shown that certain extracts containing quinoline compounds restricted the multiplication of various Babesia species, which are tick-borne parasites. researchgate.net

Enzyme Inhibition Studies (e.g., Sphingosine Kinase, Catechol O-methyltransferase, HIF-1α Prolyl Hydroxylase)

Derivatives of the quinoline scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases, highlighting their potential for targeted therapeutic interventions.

Sphingosine Kinase (SphK) Inhibition:

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that play a critical role in cancer cell proliferation, survival, and growth. nih.govnih.gov Consequently, SphK inhibitors are attractive targets for anticancer drug development. nih.gov Researchers have successfully developed quinoline-5,8-dione-based SphK inhibitors. nih.govnih.gov By screening a series of novel C(7) ether-linked quinoline-5,8-diones, compounds with good potency against both SphK1 and SphK2 were identified. nih.gov Further structural modifications, adapting fragments from known inhibitors to enhance hydrogen bonding within the enzyme's binding site, led to derivatives with improved SphK1 binding efficacy. nih.gov These findings have established the quinoline-5,8-dione framework as a promising scaffold for developing novel dual SphK1/2 inhibitors. nih.gov

Table 2: Enzyme Inhibition by Quinoline Derivatives
Compound ClassTarget EnzymeKey FindingsReference
Quinoline-5,8-dionesSphingosine Kinase (SphK1/2)Identified as a new class of dual SphK1/2 inhibitors with low micromolar activity. nih.gov
Nitrocatechol-substituted 1-tetralone (B52770) derivativeCatechol O-methyltransferase (COMT)IC₅₀ = 0.42 μM nih.gov
Nitrocatechol-substituted 4-chromanone (B43037) derivativeCatechol O-methyltransferase (COMT)IC₅₀ = 0.57 μM nih.gov
3(5)-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)pyrazolesHIF-1αMarkedly decreased hypoxia-induced accumulation of HIF-1α protein. nih.gov

Catechol O-methyltransferase (COMT) Inhibition:

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic degradation of catecholamine neurotransmitters and is a significant drug target for managing Parkinson's disease. nih.gov COMT inhibitors are used to enhance the bioavailability of levodopa, a primary treatment for the disease. nih.gov While many potent COMT inhibitors feature a nitrocatechol moiety, research has explored combining this functional group with other scaffolds. nih.gov For example, 1-tetralone and 1-indanone (B140024) derivatives substituted with a nitrocatechol group have been synthesized and evaluated. A 1-tetralone derivative showed a COMT inhibition IC₅₀ value of 0.42 μM, and a 4-chromanone derivative had an IC₅₀ of 0.57 μM, demonstrating that diverse scaffolds can be utilized to develop potent COMT inhibitors. nih.gov

HIF-1α Prolyl Hydroxylase (PHD) Inhibition:

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in cellular responses to low oxygen levels and is a key target in cancer therapy. nih.gov The stability of HIF-1α is regulated by prolyl hydroxylase domain enzymes (PHDs). mdpi.com Inhibition of PHDs leads to the stabilization of HIF-1α. mdpi.comnih.gov In this context, specific quinoline derivatives have been synthesized and evaluated for their HIF-1α inhibitory activity. A series of 3(5)-substituted-4-(quinolin-4-yl)pyrazoles were found to markedly decrease the hypoxia-induced accumulation of HIF-1α protein in human colon cancer cells. nih.gov One lead compound from this series was shown to inhibit HIF-1α protein synthesis, subsequently suppressing metastasis and proliferation while promoting apoptosis, indicating its potential as a therapeutic agent against cancer. nih.gov

Anthelmintic and Antiasthmatic Activities

The structural versatility of the quinoline nucleus has led to its incorporation into drugs with a wide range of therapeutic applications, including anthelmintic and antiasthmatic agents. nih.govorientjchem.org

Anthelmintic Activity:

Quinoline-based compounds have a history of use against parasitic worms. orientjchem.org Oxamniquine, for example, is a well-known quinoline derivative used as an anthelmintic. nih.gov More recent research has continued to explore this area. In one study, a series of novel pyridinyl-oxazolidinone derivatives were synthesized and evaluated for their anthelmintic effects against the adult Indian earthworm, Pheretima posthuma. nih.govnih.gov The results from such screenings help identify new structural leads for the development of more effective drugs to treat helminth infections. nih.govnih.gov

Antiasthmatic Activity:

The application of quinoline derivatives extends to the treatment of respiratory conditions. Montelukast is a prominent example of a marketed drug containing a quinoline core that is used for the management of asthma. nih.gov This demonstrates the successful application of the quinoline scaffold in developing agents for chronic inflammatory diseases.

Exploration of Quinoline and its Derivatives as a Privileged Pharmacophore in Drug Discovery

The quinoline ring system is widely recognized by medicinal chemists as a "privileged scaffold." nih.govnih.gov This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities. nih.govnih.gov The synthetic versatility of the quinoline nucleus allows for the generation of a large number of structurally diverse derivatives, which has facilitated its broad spectrum of biological and biochemical applications. eurekaselect.comorientjchem.org

The quinoline moiety is a key component in numerous marketed drugs with applications ranging from anticancer, antimalarial, antibacterial, and antiviral to anti-inflammatory and antipsychotic therapies. nih.govorientjchem.org This remarkable diversity stems from the ability to modify the quinoline core with various substituents, enabling researchers to fine-tune the pharmacological properties and develop novel therapeutic compounds. orientjchem.org

The inherent drug-like properties of many quinoline derivatives, such as those predicted for 3-methylquinoline, further enhance their appeal in drug discovery. researchgate.netijlpr.com Computational studies have shown that simple derivatives like 3-methylquinoline adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. researchgate.netijlpr.com This combination of a versatile and synthetically accessible core, a wide range of biological activities, and favorable pharmacokinetic profiles solidifies the status of quinoline and its derivatives, including the this compound family, as a perpetual and multipurpose scaffold in the ongoing quest for new and effective medicines. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Methylquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H and ¹³C NMR Chemical Shift Assignments and Multiplicity Analysis

¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms in 3-Methylquinolin-5-ol. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methyl group protons, and the hydroxyl proton. The integration of these signals would correspond to the number of protons, and the splitting patterns (multiplicity, e.g., singlet, doublet, triplet) would reveal adjacent, non-equivalent protons.

For example, the methyl group (-CH₃) at the 3-position would likely appear as a singlet in the upfield region of the spectrum. The hydroxyl (-OH) proton would also be expected to be a singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic protons would present more complex splitting patterns based on their coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. A spectrum for this compound would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic rings from the sp³-hybridized carbon of the methyl group.

Expected ¹H and ¹³C NMR Data (Hypothetical)

PositionExpected ¹H Chemical Shift (δ, ppm) & MultiplicityExpected ¹³C Chemical Shift (δ, ppm)
2Aromatic H (doublet or singlet)Aromatic C
3-CH₃Upfield region (singlet)Upfield region
4Aromatic H (doublet)Aromatic C
5-OHVariable (singlet)-
6Aromatic H (doublet of doublets or triplet)Aromatic C
7Aromatic H (doublet)Aromatic C
8Aromatic H (doublet)Aromatic C
C3-Aromatic C
C4a-Aromatic C (quaternary)
C5-Aromatic C bearing OH (quaternary)
C8a-Aromatic C (quaternary)

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the molecular structure, various 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity between different parts of the molecule, for instance, confirming the position of the methyl group by showing a correlation from the methyl protons to the C2, C3, and C4 carbons of the quinoline ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₀H₉NO. HRMS would confirm this formula by providing a measured mass that is consistent with the calculated exact mass (monoisotopic mass: 159.0684 g/mol ). uni.lu

Tandem Mass Spectrometry for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the molecule's structure. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules like HCN or CO. mcmaster.cachemguide.co.uk The fragmentation pattern of this compound would be expected to show characteristic losses that could help confirm the positions of the methyl and hydroxyl groups on the quinoline core.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (hydroxyl)~3200-3600 (broad)Stretching
C-H (aromatic)~3000-3100Stretching
C-H (methyl)~2850-2960Stretching
C=C / C=N (aromatic ring)~1500-1650Stretching
C-O (hydroxyl)~1200-1300Stretching
C-H (aromatic)~700-900Out-of-plane bending

The broad band in the ~3200-3600 cm⁻¹ region would be indicative of the hydroxyl group's O-H stretch. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The sharp peaks in the 1500-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the quinoline ring. Finally, the C-O stretching of the hydroxyl group and the C-H out-of-plane bending vibrations would provide further confirmation of the structure.

Table of Compounds

Compound Name
This compound
3-methylquinoline (B29099)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the extensive π-conjugated system of the quinoline ring. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π bonding orbitals) to higher-energy anti-bonding orbitals (π*).

The spectrum of quinoline derivatives typically displays multiple absorption bands corresponding to π→π* electronic transitions. For the parent quinoline molecule, characteristic absorption bands are observed around 275 nm and 310 nm. The introduction of substituents significantly modulates the absorption profile. The hydroxyl (-OH) and methyl (-CH₃) groups on the this compound scaffold act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted quinoline. The hydroxyl group, in particular, can engage in resonance with the aromatic system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Based on analogous compounds like 8-hydroxyquinoline, which exhibits absorption maxima around 250 nm and 310-320 nm, this compound is expected to display a similar spectral pattern. The precise absorption maxima (λmax) are influenced by solvent polarity, as solvents can stabilize the ground and excited states to different extents.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

Transition Type Expected λmax Range (nm)
π→π* 270 - 290

Fluorescence Spectroscopy for Photophysical Properties and Biomolecular Interactions

Fluorescence spectroscopy provides deeper insights into the excited-state properties of a molecule, including its ability to emit light after absorption.

Unlike 8-hydroxyquinoline, where fluorescence is often quenched due to efficient excited-state intramolecular proton transfer (ESIPT) facilitated by an intramolecular hydrogen bond, 5-hydroxyquinolines are known to be fluorescent. The absence of this intramolecular hydrogen-bonding pathway in this compound allows for radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀).

Steady-State Fluorescence: This technique measures the fluorescence emission spectrum of a sample under continuous illumination. The emission spectrum is characteristically a mirror image of the lowest-energy absorption band and is Stokes-shifted to a longer wavelength. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is highly sensitive to the molecular environment. For the parent compound, 5-hydroxyquinoline, the quantum yield varies significantly with the solvent, indicating that intermolecular hydrogen bonding with solvent molecules plays a key role in modulating the rate of non-radiative decay processes. niscpr.res.in

Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time (typically nanoseconds) following excitation with a short pulse of light. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter is intrinsic to the fluorophore but can be affected by dynamic interactions with its environment, such as quenching by other molecules. Quinoline derivatives are known to exhibit fluorescence lifetimes in the nanosecond range, with values for some aminoquinolinium compounds reported to be between 12-13 ns. nih.gov

Table 2: Representative Photophysical Data for 5-Hydroxyquinoline (Analogue for this compound)

Solvent Fluorescence Quantum Yield (ΦF) Expected Fluorescence Lifetime (τ) Range (ns)
Cyclohexane 0.041 5 - 15
Dioxane 0.11 5 - 15
Ethanol 0.088 5 - 15

Data for 5-Hydroxyquinoline adapted from Goldman & Wehry (1972). niscpr.res.in

Synchronous Fluorescence Spectroscopy (SFS): In conventional fluorescence, either the excitation wavelength is held constant while scanning the emission spectrum, or vice versa. In SFS, both the excitation (λex) and emission (λem) monochromators are scanned simultaneously, maintaining a constant wavelength interval (Δλ = λem - λex). This approach offers several advantages, including spectral simplification, band narrowing, and reduction of interference from Rayleigh and Raman scattering. researchgate.net By carefully selecting the Δλ value, it is possible to selectively enhance the signal of a target fluorophore in a complex mixture, making SFS a powerful tool for improving analytical selectivity. niscpr.res.in

Three-Dimensional (3D) Fluorescence Spectroscopy: This technique, also known as an excitation-emission matrix (EEM), provides a comprehensive photophysical fingerprint of a compound. A series of emission spectra are recorded over a range of excitation wavelengths, and the data are compiled into a 3D contour map with excitation wavelength, emission wavelength, and fluorescence intensity as the axes. This detailed map can reveal the presence of multiple fluorescent species, characterize their properties, and provide information on molecular interactions and conformational changes. drugbank.com For this compound, an EEM would provide a complete visualization of its excitation and emission characteristics.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor". chemaxon.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making FRET a "spectroscopic ruler" for measuring molecular-scale distances. sailife.com

For FRET to occur, three conditions must be met:

The donor and acceptor molecules must be in close proximity.

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. acs.org

The transition dipoles of the donor and acceptor must be favorably oriented. acs.org

Given its expected fluorescence properties, this compound could potentially serve as a FRET donor. Its emission spectrum would need to overlap with the absorption spectrum of a suitable acceptor dye. By measuring the efficiency of FRET (e.g., through the quenching of the donor's fluorescence or the appearance of sensitized emission from the acceptor), the distance (R) between the donor and acceptor can be calculated using the Förster equation:

E = 1 / (1 + (R / R₀)⁶)

Where E is the FRET efficiency and R₀ is the Förster distance, the distance at which FRET efficiency is 50%. R₀ is a constant for a given donor-acceptor pair and is dependent on their spectral properties. The use of quinoline derivatives in FRET-based probes for detecting ions has been demonstrated, highlighting their utility in such applications. acs.org

Chromatographic Techniques for Purity, Separation, and Physicochemical Parameters

Chromatography is indispensable for the separation, purification, and analysis of chemical compounds. High-performance liquid chromatography is particularly suited for characterizing non-volatile compounds like this compound.

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic modifier like methanol (B129727) or acetonitrile). The retention of a compound on the column is related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

The retention factor (k) is calculated from the retention time (tR) and the column dead time (t₀). A linear relationship is often observed between the logarithm of the retention factor (log k) and the concentration of the organic modifier in the mobile phase. By extrapolating this relationship to 100% aqueous mobile phase, the value log kw (B13871080) can be determined, which is a reliable index of lipophilicity and correlates well with log P. Numerous studies have successfully applied this methodology to determine the lipophilicity of various quinoline derivatives. uci.eduresearchgate.net

Table 3: Estimated Lipophilicity Data for Substituted Quinolines

Compound Method Estimated log P
5-Methyl-8-hydroxyquinoline XLogP3 (Calculated) 2.4

XLogP3 value is for a close structural isomer. echemi.com ChemAxon value is a predicted value. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for separating and identifying components within a mixture. In the context of analyzing a mixture containing this compound, the gas chromatograph would first separate the compound from other components based on its volatility and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process forms a molecular ion (M•+) and a series of characteristic fragment ions.

The mass spectrum of this compound is predicted to show a distinct molecular ion peak corresponding to its molecular weight (159.18 g/mol ). The subsequent fragmentation pattern is dictated by the structure of the quinoline ring, as well as the methyl and hydroxyl substituents. Studies on related hydroxyquinolines and methylquinolines suggest a fragmentation pathway that involves the initial loss of stable neutral molecules. cdnsciencepub.comcdnsciencepub.com

A primary fragmentation route for hydroxyquinolines is the loss of carbon monoxide (CO, 28 Da), followed by the elimination of hydrogen cyanide (HCN, 27 Da). cdnsciencepub.com For methylquinolines, fragmentation often begins with the loss of a hydrogen atom to form a stable ring-expanded azatropylium-type ion, which then loses HCN. cdnsciencepub.commcmaster.ca Therefore, the fragmentation of this compound would likely proceed through a combination of these pathways.

Key expected fragments and their corresponding mass-to-charge ratios (m/z) are detailed in the table below. The relative abundance of these fragments provides a unique fingerprint for the identification of this compound in a complex mixture. researchgate.net

Interactive Data Table: Predicted GC-MS Fragmentation of this compound

m/z RatioProposed Ion StructureFragmentation Pathway
159[C10H9NO]•+Molecular Ion (M•+)
158[C10H8NO]+Loss of a hydrogen radical (•H) from the methyl group
131[C9H9N]•+Loss of carbon monoxide (CO) from the hydroxyl group
130[C9H8N]+Loss of •H from the m/z 131 fragment
104[C8H8]•+Loss of hydrogen cyanide (HCN) from the m/z 131 fragment
103[C8H7]+Loss of •H from the m/z 104 fragment

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of this review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the known structures of quinoline and its derivatives, the core molecular geometry can be confidently predicted. researchgate.netnih.gov The fundamental structure consists of a planar, bicyclic aromatic quinoline ring system. The methyl group at position 3 and the hydroxyl group at position 5 are expected to lie in or very close to this plane.

The crystal packing would be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl group (-OH) and the quinoline nitrogen atom, potentially forming chains or dimeric structures. The precise arrangement would also be governed by van der Waals forces and potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Interactive Data Table: Expected Molecular Geometry Parameters for this compound

ParameterAtom Pair/TrioExpected ValueBasis of Estimation
Bond LengthC-C (aromatic)~1.36 - 1.42 ÅData from related quinoline structures nih.gov
Bond LengthC-N (aromatic)~1.32 - 1.37 ÅData from related quinoline structures nih.gov
Bond LengthC-O (hydroxyl)~1.36 ÅStandard sp2 C-O single bond length
Bond LengthC-C (methyl)~1.51 ÅStandard sp2 C-sp3 C single bond length
Bond AngleC-N-C (in ring)~117° - 118°Data from related quinoline structures nih.gov
Bond AngleC-C-C (in rings)~118° - 122°Data from related quinoline structures nih.gov
Bond AngleC-C-O~119° - 121°Standard trigonal planar geometry
Dihedral AngleRing System~0° (Planar)Inherent planarity of the quinoline ring

Electron Spin Resonance (ESR) Spectroscopy for Radical Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons, such as free radicals. libretexts.orgnih.gov For this compound, a radical species could be generated, for instance, through the homolytic cleavage of the O-H bond, resulting in a 3-methylquinolin-5-oxy radical. This type of oxygen-centered radical is analogous to a phenoxy radical. nist.gov

The ESR spectrum of such a radical would be characterized by its g-factor and its hyperfine structure. The g-factor is a dimensionless constant that is characteristic of the radical's electronic environment. For oxygen-centered organic radicals like the proposed 3-methylquinolin-5-oxy radical, the g-factor is expected to be slightly greater than that of a free electron (ge ≈ 2.0023), typically in the range of 2.004 to 2.006. rsc.orgresearchgate.net

The hyperfine structure arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero nuclear spin. nih.gov This interaction, known as hyperfine coupling, causes the splitting of the ESR signal into multiple lines, providing a detailed map of the unpaired electron's delocalization. libretexts.org For the 3-methylquinolin-5-oxy radical, significant hyperfine coupling is expected with the nitrogen nucleus (¹⁴N, nuclear spin I=1) and the various hydrogen nuclei (¹H, I=1/2) on the aromatic rings and the methyl group.

The ¹⁴N nucleus would split the primary signal into a triplet (2nI+1 = 211 + 1 = 3). Each of these lines would be further split by the protons. The magnitude of the proton hyperfine coupling constant (aH) depends on the spin density at the carbon atom to which it is attached. Protons at positions with higher spin density will exhibit larger splitting.

Interactive Data Table: Predicted ESR Hyperfine Coupling Constants for 3-Methylquinolin-5-oxy Radical

NucleusNuclear Spin (I)PositionExpected Hyperfine Coupling Constant (a) Range (Gauss)
¹⁴N111.0 - 3.0 G
¹H1/2H at C20.5 - 2.0 G
¹H1/2H at C41.0 - 4.0 G
¹H1/2H at C64.0 - 8.0 G
¹H1/2H at C71.0 - 4.0 G
¹H1/2H at C84.0 - 8.0 G
¹H1/2Methyl Protons (x3) at C3< 1.0 G

Computational Chemistry and Theoretical Investigations of 3 Methylquinolin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics and reactivity of 3-Methylquinolin-5-ol.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. doi.org By using functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or cc-pVDZ), the geometries of molecules can be optimized to their lowest energy state. youtube.com For a molecule like this compound, these calculations can determine key energetic and reactivity descriptors.

A central aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests lower reactivity and higher stability. doi.org

These calculations also yield insights into the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, which are critical for predicting how this compound might interact with other molecules and biological targets.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Quinoline (B57606) Derivative

ParameterIllustrative ValueSignificance
EHOMO -6.2 eVElectron-donating ability
ELUMO -1.8 eVElectron-accepting ability
Energy Gap (ΔE) 4.4 eVChemical reactivity and stability
Dipole Moment 2.5 DPolarity and intermolecular interactions
Ionization Potential 7.1 eVEnergy required to remove an electron
Electron Affinity 1.5 eVEnergy released upon gaining an electron

Note: The values in this table are illustrative for a generic quinoline derivative and are not specific to this compound, as dedicated published data is not available. The actual values for this compound would require specific DFT calculations.

Theoretical calculations are also powerful in predicting spectroscopic properties. By calculating vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. mdpi.com

Conformational analysis is another key application. While the quinoline ring system is rigid, the orientation of the hydroxyl group can be investigated. Theoretical calculations can determine the most stable conformation of this compound by comparing the energies of different rotamers. This is crucial for understanding its shape and how it might fit into the active site of a biological target. osti.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed to study its interactions with macromolecular targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. doi.org This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor. nih.gov For this compound, docking studies could be performed against various cancer-related kinases or other enzymes to predict its binding mode and estimate its binding affinity. mdpi.com The results of docking simulations are often expressed as a binding energy or a docking score, where a more negative value typically indicates a more favorable interaction. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Table 2: Illustrative Output from a Molecular Docking and Dynamics Simulation

ParameterIllustrative FindingSignificance
Binding Energy -7.5 kcal/molStrength of the ligand-target interaction
Key Interacting Residues Asp123, Phe245, Leu300Specific amino acids involved in binding
Hydrogen Bonds 2Strong directional interactions
RMSD of Complex 1.2 ÅStability of the ligand-protein complex over time

Note: The values and findings in this table are illustrative and not based on specific published data for this compound.

Predictive Modeling for Structure-Activity Relationships (QSAR/SAR) and ADMET Properties

Predictive modeling plays a crucial role in modern drug discovery by forecasting the biological activity and pharmacokinetic properties of new chemical entities, thereby reducing the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies aim to establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of quinoline derivatives, QSAR models can be developed to predict their inhibitory activity against a particular target based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. orientjchem.org These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

In addition to predicting activity, it is equally important to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction has become an essential part of the drug discovery process, as poor pharmacokinetic properties are a major cause of drug candidate failure. nih.govresearchgate.net Various computational models and software can predict properties such as human intestinal absorption, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. researchgate.net

Table 3: Illustrative Predicted ADMET Properties for a Drug-like Molecule

ADMET PropertyPredicted Value/ClassificationImplication for Drug Development
Human Intestinal Absorption HighGood potential for oral bioavailability
Blood-Brain Barrier Permeability LowLess likely to cause central nervous system side effects
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions
Ames Mutagenicity Non-mutagenicLower concern for carcinogenicity
hERG Inhibition Low riskReduced potential for cardiotoxicity

Note: This table presents illustrative predicted ADMET properties and does not represent specific data for this compound, as such data is not publicly available.

Thermodynamic and Kinetic Studies of Reactions and Interactions

Computational chemistry provides powerful tools to investigate the thermodynamic and kinetic aspects of chemical reactions and intermolecular interactions involving this compound. These theoretical approaches offer insights that are often difficult or impossible to obtain through experimental methods alone.

Elucidation of Reaction Mechanisms through Computational Pathways

Computational studies are instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can construct a comprehensive energy profile for a given reaction, revealing the most likely mechanism. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a good balance between accuracy and computational cost.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies applied to related quinoline derivatives provide a clear blueprint for such investigations. For instance, DFT calculations have been successfully employed to explore the hydrodenitrogenation (HDN) mechanism of quinoline on different catalyst surfaces. nih.gov These studies systematically investigate the hydrogenation and ring-opening reaction pathways, helping to understand the structure-activity relationship of the catalysts. nih.gov The insights gained from these computational models are crucial for optimizing catalytic processes in industrial applications.

Similarly, computational methods have been used to shed light on the synthesis mechanisms of various quinoline derivatives. nih.govrsc.orgrsc.org For example, the cyclization of 2-amino-5-nitrobenzophenone (B23384) with acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form quinoline structures has been investigated using DFT. nih.govrsc.orgrsc.org These studies help in understanding the reaction intermediates and transition states, which is valuable for improving reaction yields and developing novel synthetic routes.

A hypothetical reaction pathway for an electrophilic substitution on a quinoline derivative, as elucidated by computational methods, might involve the following steps with their calculated activation energies:

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction Pathway of a Quinoline Derivative

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
1Formation of the electrophile-quinoline complex5.2
2Formation of the sigma complex (rate-determining step)18.7
3Deprotonation to restore aromaticity2.1
4Release of the product-3.5

This table is illustrative and provides hypothetical data based on typical values found in computational studies of electrophilic aromatic substitution reactions.

Adsorption Isotherm Modeling for Surface Interactions (e.g., Corrosion Inhibition)

The interaction of this compound with surfaces is a critical aspect of its application in areas such as corrosion inhibition. Computational modeling plays a vital role in understanding these surface interactions at a molecular level. Quinoline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly in acidic media. ias.ac.inresearchgate.netresearchgate.nettandfonline.com

Computational studies, primarily using DFT and Molecular Dynamics (MD) simulations, are employed to investigate the adsorption of these inhibitor molecules onto metal surfaces. researchgate.net These methods help to elucidate the nature of the interaction, which can be physisorption (due to electrostatic interactions) or chemisorption (involving the formation of coordinate bonds between the heteroatoms of the quinoline ring and the metal's d-orbitals).

Adsorption Isotherm Models

To quantitatively describe the adsorption behavior, experimental data is often fitted to various adsorption isotherm models, such as the Langmuir, Freundlich, and Temkin isotherms. tandfonline.comjmaterenvironsci.comimist.ma The Langmuir adsorption isotherm is frequently found to be the best fit for quinoline derivatives, which suggests the formation of a monolayer of the inhibitor on the metal surface. tandfonline.comjmaterenvironsci.comresearchgate.net The Langmuir isotherm is represented by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. The K_ads value is related to the standard free energy of adsorption (ΔG°_ads), which provides information about the spontaneity and strength of the adsorption process. jmaterenvironsci.com

Quantum Chemical Parameters

DFT calculations are used to determine several quantum chemical parameters that correlate with the inhibition efficiency of quinoline derivatives. ias.ac.inresearchgate.netresearchgate.netarabjchem.org These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally leads to better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the molecule onto the metal surface.

Electronegativity (χ), Chemical Hardness (η), and Softness (σ): These parameters also provide insights into the reactivity and stability of the inhibitor molecule. nih.govarabjchem.org

Table 2: Illustrative Quantum Chemical Parameters for Some Quinoline Derivatives Used as Corrosion Inhibitors

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (Debye)
Quinoline-6.58-0.895.692.25
2-Methylquinoline-6.45-0.825.632.31
8-Hydroxyquinoline-5.98-0.955.032.87
2-Chloroquinoline-3-carbaldehyde-7.21-2.544.673.12

This table presents representative data for illustrative purposes, based on values reported for various quinoline derivatives in the literature. ias.ac.inresearchgate.net

Table 3: Illustrative Adsorption Isotherm Parameters for a Quinoline Derivative as a Corrosion Inhibitor on Mild Steel in 1 M HCl

ParameterValue
Adsorption Isotherm ModelLangmuir
Adsorption Equilibrium Constant (K_ads) (L/mol)1.85 x 10^4
Standard Free Energy of Adsorption (ΔG°_ads) (kJ/mol)-32.5
Correlation Coefficient (R²)0.998

This table provides hypothetical data based on typical values found in studies of quinoline derivatives as corrosion inhibitors. tandfonline.comjmaterenvironsci.com

Material Science and Industrial Applications of Quinolinols

Exploration in Organic Electronics and Optoelectronic Devices

Quinolinol derivatives are at the forefront of research in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). While direct studies on 3-Methylquinolin-5-ol are not extensively documented, the well-established use of related compounds, such as tris-(8-hydroxyquinoline) aluminum (Alq3), provides a strong indication of its potential. Alq3 is a benchmark electron-transporting and emissive material in OLEDs due to its thermal stability, electron mobility, and efficient electroluminescence.

The performance of OLEDs is highly dependent on the materials used in the hole injection, hole transport, emissive, and electron transport layers. Quinoline (B57606) derivatives, including those with styryl groups, have been investigated for their excellent luminescent and charge transport properties. mdpi.com For instance, OLEDs incorporating bis(8-hydroxyquinoline) zinc derivatives with a styryl group have demonstrated strong yellow electroluminescence, with maximum brightness reaching up to 2244 cd/m² and a turn-on voltage of 6.94 V. mdpi.com The introduction of different substituents on the quinoline ring allows for the tuning of the emission color and device efficiency. mdpi.com

The fundamental principle behind the application of these materials lies in their ability to form stable metal complexes that can efficiently inject and transport electrons, and also serve as the light-emitting layer. The methyl and hydroxyl groups in this compound can be expected to modify the electronic properties of the quinoline core, potentially influencing the HOMO/LUMO energy levels and, consequently, the emission characteristics and charge-carrier mobility. Future research could focus on synthesizing and characterizing metal complexes of this compound to evaluate their performance in OLEDs and other optoelectronic devices.

Table 1: Performance of OLEDs with Quinoline-based Emitters

Emitter Material Maximum Brightness (cd/m²) Turn-on Voltage (V) Emission Color
Tris-(8-hydroxyquinoline) aluminum (Alq3) ~1000 ~4.4 Green
Bis(8-hydroxyquinoline) zinc with styryl group (ZnStq_OCH₃) 2244 6.94 Yellow

This table is generated based on data for related quinoline compounds to illustrate the potential of this compound.

Role in Smart Materials Development and Functional Materials

"Smart" or "stimuli-responsive" materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. nih.govnih.gov Quinoline derivatives are promising candidates for the development of such materials, particularly in the area of chemical sensors.

The nitrogen and oxygen atoms in the quinolinol scaffold of this compound provide excellent coordination sites for metal ions. This property can be exploited in the design of fluorescent sensors. For example, quinoline-based fluorescent probes have been successfully synthesized for the detection of Fe³⁺ ions. nih.gov These sensors exhibit a significant change in their fluorescence emission upon binding with the target ion, allowing for its sensitive and selective detection. The mechanism often involves a metal-to-ligand charge transfer effect, which quenches or shifts the fluorescence of the quinoline moiety. nih.gov

Given these precedents, this compound could potentially be developed into a fluorescent sensor for various metal ions. The methyl group at the 3-position may influence the selectivity and sensitivity of the sensor. Furthermore, by incorporating this compound into polymer matrices, it may be possible to create smart hydrogels or films that respond to specific chemical stimuli, opening up applications in environmental monitoring and biomedical diagnostics. researchgate.net

Application as Catalysts and Ligands in Advanced Organic Reactions

The ability of quinolinol derivatives to act as ligands for transition metals is a key aspect of their application in catalysis. The nitrogen and oxygen donor atoms can form stable complexes with a variety of metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Research has shown that cobalt(II) complexes containing 5-chloroquinolin-8-ol as a ligand exhibit catalytic activity in the oligomerization of olefins after activation with a co-catalyst like MMAO-12. nih.gov These studies highlight the potential of quinolinol-based ligands in polymerization reactions. Similarly, platinum-antimony complexes with tri(8-quinolinyl)stibane ligands have been synthesized and studied for their unique bonding interactions, which can be relevant in catalytic cycles. nih.gov

While specific catalytic applications of this compound are yet to be extensively explored, its structure suggests it could be a valuable ligand in various catalytic systems. The electronic and steric properties imparted by the methyl group could modulate the behavior of the metal center, potentially leading to enhanced catalytic performance in reactions such as oxidations, reductions, and cross-coupling reactions. For instance, manganese-based catalyst systems that include quinoline derivatives have been shown to be effective in the epoxidation of olefins and the oxidation of alcohols. rsc.org

Table 2: Catalytic Applications of Quinolinol-based Ligands

Metal Center Quinolinol Ligand Catalytic Reaction Reference
Cobalt(II) 5-chloroquinolin-8-ol Olefin Oligomerization nih.gov
Platinum(II) tri(8-quinolinyl)stibane Studied for potential catalytic applications nih.gov
Manganese(II) 2-methylquinoline (as additive) Epoxidation and Alcohol Oxidation rsc.org

This table provides examples of related quinolinol compounds to suggest potential catalytic roles for this compound.

Corrosion Inhibition Studies on Metal Surfaces and Mechanistic Insights

Corrosion is a significant industrial problem, and the development of effective corrosion inhibitors is crucial for protecting metallic structures. Organic compounds containing heteroatoms like nitrogen and oxygen, and aromatic rings, are often excellent corrosion inhibitors. Quinoline and its derivatives fit this description well.

Studies on structurally similar compounds provide strong evidence for the potential of this compound as a corrosion inhibitor. For example, 5-(4-methylpiperazine)-methylquinoline-8-ol has been shown to be an effective mixed-type inhibitor for carbon steel in acidic media, achieving an inhibition efficiency of about 95% at room temperature. researchgate.net The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active corrosion sites. This adsorption can be described by the Langmuir isotherm. researchgate.net

Similarly, 8-aminoquinoline (B160924) and 8-nitroquinoline (B147351) have been demonstrated to act as anodic inhibitors for an aluminum alloy in a sodium chloride solution, forming a protective film on the alloy surface. researchgate.net The effectiveness of these inhibitors is attributed to the strong interaction between the p-orbitals of the reactive sites in the inhibitor molecules and the sp-orbitals of the metal atoms. researchgate.net

It is highly probable that this compound would also exhibit significant corrosion inhibition properties for various metals and alloys. The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the quinoline ring, would facilitate its adsorption onto the metal surface. The methyl group might further enhance its protective action by increasing the electron density on the quinoline ring and increasing the surface coverage.

Other Niche Applications in Industry (e.g., Dyes, Pesticides, Refineries)

The versatile chemical nature of quinoline derivatives has led to their use in a variety of other industrial applications.

Dyes: The quinoline scaffold is a key component in several synthetic dyes. For instance, "Quinoline Yellow" is a well-known dye. Azo dyes, which constitute a large class of commercial colorants, can be synthesized by coupling diazotized anilines with quinolin-8-ol and its derivatives. researchgate.net The resulting dyes exhibit intense coloration. researchgate.net The presence of the hydroxyl group in this compound makes it a suitable coupling component for the synthesis of novel azo dyes with potentially unique color properties.

Pesticides: The biological activity of quinoline derivatives has been harnessed in the development of pesticides. A patent for quinoline derivatives has described their potential use in controlling insects, acarids, and nematodes, thereby protecting crops. google.com The insecticidal activity of certain N-heterocycles derived from 2-chloroquinoline (B121035) has been demonstrated against mosquito larvae. rsc.org The specific structure of this compound could be a starting point for the synthesis of new pesticidal agents with improved efficacy and environmental profiles.

Refineries: While direct applications of this compound in refineries are not well-documented, quinoline and its alkylated derivatives are naturally present in crude oil and coal tar. These compounds can cause challenges in refining processes, such as catalyst deactivation. Conversely, some nitrogen-containing compounds can act as corrosion inhibitors in refinery pipelines. Further research could explore the potential of this compound in specific refinery applications, such as in the formulation of additives or as a model compound for studying the behavior of nitrogenous species in refining processes.

Future Research Trajectories and Interdisciplinary Perspectives for 3 Methylquinolin 5 Ol

Design of Novel 3-Methylquinolin-5-ol Scaffolds with Enhanced Bioactivity and Selectivity

Future research will heavily focus on the rational design of new molecules derived from the this compound core to improve their biological activity and target selectivity. A primary strategy is molecular hybridization , which involves combining the quinoline (B57606) scaffold with other known bioactive pharmacophores to create hybrid compounds with potentially synergistic or enhanced effects. mdpi.com Research has shown that hybridization of quinoline with moieties such as chalcone, pyrazole (B372694), and dihydropyrimidinone can yield derivatives with significant cytotoxic activity against various cancer cell lines. mdpi.comekb.eg

Structure-Activity Relationship (SAR) studies will be crucial in guiding these design efforts. researchgate.net These studies systematically modify the this compound structure—for instance, by introducing different electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—to understand how these changes affect biological efficacy. researchgate.net The goal is to enhance properties like electronic character, lipophilicity, and receptor binding affinity. researchgate.net For example, the strategic addition of substituents at various positions on the quinoline ring has been shown to modulate the antifungal and antibacterial potency of resulting compounds. nih.govscispace.com

Table 1: Strategies for Designing Novel Quinolinol-Based Scaffolds

Strategy Description Potential Outcome Example Bioactivity
Molecular Hybridization Combining the quinolinol core with other bioactive fragments (e.g., chalcones, pyrazoles). mdpi.comnih.gov Synergistic or enhanced biological activity. Anticancer, Antifungal. mdpi.commdpi.com
SAR-Guided Modification Systematic substitution with electron-donating or electron-withdrawing groups. researchgate.net Optimized target selectivity and potency. Antimicrobial, Antioxidant. researchgate.net
Structure-Based Design Utilizing X-ray crystallography data of target proteins to design inhibitors that fit the active site. nih.gov High-potency, selective inhibitors for specific biological targets. Antiparasitic (Toxoplasmosis). nih.gov
Scaffold Hopping Replacing the quinoline core with other heterocyclic systems while maintaining key binding interactions. Novel chemical entities with potentially improved pharmacokinetic properties. Kinase Inhibition. nih.gov

Development of Sustainable and Eco-Friendly Synthetic Methodologies for Quinolinol Production

The chemical industry is undergoing a paradigm shift from conventional synthetic protocols to advanced green methodologies. researchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, often require harsh conditions, strong acids, and expensive starting materials, posing environmental concerns. nih.govacs.orgyoutube.com Future research must prioritize the development of sustainable and eco-friendly synthetic routes for this compound and its derivatives.

This involves the adoption of strategies that align with the principles of green chemistry, such as minimizing waste, reducing solvent consumption, and lowering energy input. researchgate.net Key areas of exploration include:

Green Catalysts: Utilizing eco-friendly catalysts like p-toluenesulfonic acid (p-TSA), cerium nitrate, or magnetically recoverable nanoparticles (e.g., Fe3O4) to drive reactions efficiently under milder conditions. nih.govresearchgate.netnih.gov

Alternative Solvents: Replacing toxic and volatile organic solvents with greener alternatives such as water, ethanol, or deep eutectic solvents. researchgate.netnih.gov

Energy-Efficient Techniques: Employing methods like microwave irradiation and ultrasound assistance to accelerate reaction times and improve yields, often under solvent-free conditions. nih.govnih.gov

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple steps are combined into a single operation, which improves atom economy and reduces the need for intermediate purification steps. acs.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Quinoline Production

Feature Traditional Methods (e.g., Skraup, Friedländer) Green/Sustainable Methods
Reaction Conditions Often require high temperatures and harsh reagents. acs.org Milder conditions, often at room or reflux temperature. nih.gov
Catalysts Strong acids (e.g., H2SO4, POCl3). nih.gov Green catalysts (e.g., p-TSA, nanoparticles, enzymes). nih.govresearchgate.net
Solvents Often rely on volatile and toxic organic solvents. nih.gov Water, ethanol, deep eutectic solvents, or solvent-free. researchgate.netnih.gov
Energy Source Conventional heating. Microwaves, ultrasound. nih.gov
Efficiency Often multi-step with lower atom economy. One-pot, multicomponent reactions with high atom economy. acs.org
Environmental Impact Higher waste generation and energy consumption. Reduced waste, lower energy use, and use of renewable materials. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Quinolinol Drug Discovery and Material Design

Furthermore, generative AI models are being used for de novo drug design, creating entirely new molecular structures with desired properties from scratch. mdpi.com By leveraging techniques like deep learning and artificial neural networks, researchers can design novel this compound scaffolds optimized for specific targets. nih.govmdpi.com This data-driven approach allows for more efficient exploration of chemical space and a higher probability of discovering potent and selective compounds. nih.gov

Table 3: Applications of AI/ML in Quinolinol Research

Application Area AI/ML Technique Function
Target Identification Machine Learning, Natural Language Processing Analyze genomic, proteomic, and literature data to identify novel disease targets. drugpatentwatch.com
Hit Identification Virtual Screening, Deep Learning Predict the binding affinity of virtual compounds to a target protein. nih.gov
Lead Optimization Quantitative Structure-Activity Relationship (QSAR) Models Predict the biological activity of modified compounds to guide chemical synthesis. nih.govmdpi.com
De Novo Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) Generate novel molecular structures with desired physicochemical and biological properties. mdpi.com
ADME/T Prediction Support Vector Machines (SVM), Random Forest, Neural Networks Predict absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. nih.gov

Exploration of this compound in Nanotechnology and Advanced Material Composites

The unique chemical structure of quinolinols makes them attractive candidates for applications beyond medicine, particularly in nanotechnology and materials science. The 8-quinolinolate scaffold, a close analog, has been successfully used as a chelating ligand in luminescent organoboron complexes for organic light-emitting devices (OLEDs). researchgate.net This demonstrates the potential of the quinolinol core to serve as a building block for advanced functional materials.

Future research could explore the integration of this compound into various nanomaterials. For instance, it could be used to functionalize nanoparticles (e.g., iron oxide, gold) to create novel systems for biomedical imaging, targeted drug delivery, or catalysis. nih.gov The development of quinolinol-based sensors is another promising avenue, where its ability to chelate metal ions could be harnessed for the detection of environmental pollutants or biological analytes. scispace.com Furthermore, the incorporation of this compound into polymer composites could yield materials with enhanced thermal stability, conductivity, or optical properties, suitable for applications in electronics and optoelectronics. nih.gov

Preclinical and Clinical Translation of Promising this compound Derivatives for Therapeutic Development

The ultimate goal of designing novel bioactive this compound derivatives is their translation into effective therapeutic agents. This requires a rigorous pipeline of preclinical and clinical evaluation. After identifying a promising lead compound through the design and screening processes described above, it must undergo extensive preclinical testing to establish its efficacy and safety profile.

This phase includes in vitro studies to confirm its mechanism of action and potency, followed by in vivo studies in animal models to evaluate its therapeutic effect in a biological system. acs.org For example, a quinolinol analog has been shown to accelerate cutaneous wound healing in a mouse model by activating TEAD-dependent transcription. acs.orgnih.gov Concurrently, comprehensive toxicological screening is performed to identify any potential adverse effects. pandawainstitute.com This involves both in silico toxicity prediction using QSTR models and in vivo assessments. pandawainstitute.com

Pharmacokinetic studies are also critical to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov If a derivative demonstrates a favorable efficacy, safety, and pharmacokinetic profile in preclinical studies, it can then advance to clinical trials in humans, progressing through Phase I, II, and III to ultimately gain regulatory approval for medical use. nih.gov

Table 4: Key Stages in the Preclinical Development of Quinolinol Derivatives

Stage Objective Key Activities
Lead Optimization Refine the chemical structure to improve potency, selectivity, and ADME properties. SAR studies, chemical synthesis, in vitro assays.
In Vivo Efficacy Demonstrate therapeutic effect in a relevant animal model of disease. Dosing studies, measurement of biological endpoints (e.g., tumor reduction, pathogen clearance). nih.gov
Pharmacokinetics (ADME) Characterize the absorption, distribution, metabolism, and excretion of the compound. Plasma concentration studies, metabolite identification. nih.gov
Toxicology/Safety Identify potential adverse effects and determine a safe dose range. Acute and chronic toxicity studies in animals, genotoxicity assays. pandawainstitute.com
Formulation Development Develop a stable and deliverable form of the drug for clinical use. Solubility, stability, and bioavailability studies.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
  • Control temperature (e.g., 0–5°C for methylation to avoid over-alkylation) and stoichiometry (excess methylating agents may lead to byproducts) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • Aromatic protons (δ 7.2–8.5 ppm, integrating for 6H in quinoline backbone).
  • Methyl group at position 3 (singlet at δ ~2.5 ppm) .
    • ¹³C NMR : Confirm quinolone carbons (δ 120–150 ppm) and methyl carbon (δ ~20 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 160.2 (calculated for C₁₀H₉NO: 159.19 g/mol) .
  • Melting Point : Compare with literature values (if available) to assess crystallinity.

Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:
Contradictions in NMR or MS data often arise from:

  • Tautomerism : The hydroxyl group at position 5 may participate in keto-enol tautomerism, leading to variable proton shifts. Use deuterated DMSO to stabilize enolic forms and observe sharp peaks .
  • Impurity Interference : Co-eluting byproducts (e.g., methylated isomers) can skew results. Employ HPLC with a C18 column (gradient: 10–90% acetonitrile in water) for high-resolution separation .
  • Dynamic Effects : Rotamers or conformational flexibility in solution may broaden signals. Acquire variable-temperature NMR (e.g., 25°C to 60°C) to identify dynamic processes .

Advanced: What strategies are effective for studying the biological interactions of this compound in vitro?

Methodological Answer:

Target Identification :

  • Perform molecular docking against quinoline-binding proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • Validate with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Cytotoxicity Screening :

  • Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM. Include a positive control (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Metabolic Stability :

  • Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS over 60 minutes. Calculate half-life (t½) .

Advanced: How can researchers address discrepancies in reported solubility profiles for this compound?

Methodological Answer:
Solubility variations may stem from:

  • Polymorphism : Different crystalline forms exhibit distinct solubility. Characterize solid-state forms via PXRD and DSC .
  • pH Dependency : The hydroxyl group confers pH-sensitive solubility. Measure solubility in buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~310 nm) .
  • Co-Solvent Effects : Test binary solvent systems (e.g., ethanol/water, DMSO/PBS) to identify optimal conditions for biological assays .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers.
  • Oxidation Prevention : Purge vials with nitrogen gas before sealing.
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How should researchers design experiments to explore the catalytic applications of this compound?

Methodological Answer:

Ligand Design : Coordinate this compound with transition metals (e.g., Cu(II) or Fe(III)) via the hydroxyl and pyridinic nitrogen. Confirm complexation via UV-Vis (shift in λmax) and EPR spectroscopy .

Catalytic Activity Testing :

  • Oxidation Reactions : Use tert-butyl hydroperoxide (TBHP) as an oxidant in alkene epoxidation. Monitor conversion via GC-MS .
  • Reduction Reactions : Assess hydrogenation of nitroarenes using Pd/C in the presence of the ligand. Track progress with TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.